

# Spectroscopic Profile of 4-Methoxycinnoline: A Technical Overview

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Compound of Interest		
Compound Name:	4-Methoxycinnoline	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic characteristics of **4-Methoxycinnoline** based on the analysis of related compounds and general principles of spectroscopy. Despite a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, MS) for **4-Methoxycinnoline** could not be located. Publications detailing the synthesis of this compound or its derivatives have been identified, but they do not include the explicit spectral data required for a detailed analysis.

The information presented herein is therefore predictive and intended to serve as a reference for researchers who may synthesize or encounter this compound in their work. The experimental protocols described are generalized procedures for obtaining the respective spectroscopic data for a heterocyclic compound of this nature.

## **Predicted Spectroscopic Data**

The following tables outline the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for **4-Methoxycinnoline**, as well as the expected fragmentation patterns in Mass Spectrometry (MS). These predictions are based on the known spectral properties of the cinnoline core and the influence of a methoxy substituent at the 4-position.

# Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for 4-Methoxycinnoline



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 4.1 - 4.3	S	-	OCH <sub>3</sub>
~ 7.5 - 8.5	m	-	Aromatic Protons

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for 4-

**Methoxycinnoline** 

Chemical Shift (δ, ppm)	Assignment
~ 55 - 60	OCH <sub>3</sub>
~ 110 - 160	Aromatic Carbons
~ 150 - 165	C4 (C-OCH <sub>3</sub> )

**Table 3: Predicted IR Absorption Data for 4-**

**Methoxycinnoline** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3050 - 3150	Medium	C-H stretch (aromatic)
~ 2850 - 2950	Medium	C-H stretch (methyl)
~ 1600 - 1650	Medium	C=N stretch
~ 1500 - 1580	Strong	C=C stretch (aromatic ring)
~ 1250 - 1300	Strong	C-O-C stretch (asymmetric)
~ 1000 - 1050	Medium	C-O-C stretch (symmetric)

# Table 4: Predicted Mass Spectrometry (MS) Fragmentation of 4-Methoxycinnoline



m/z	Interpretation
[M]+•	Molecular ion
[M-15]+	Loss of a methyl radical (•CH <sub>3</sub> )
[M-28]+	Loss of carbon monoxide (CO) or ethylene $(C_2H_4)$
[M-43]+	Loss of a methoxy radical (•OCH3) or C3H7 radical

# **Experimental Protocols**

The following are generalized experimental protocols that would be suitable for obtaining the spectroscopic data for **4-Methoxycinnoline**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A sample of **4-Methoxycinnoline** (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for <sup>1</sup>H). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

#### Infrared (IR) Spectroscopy

The IR spectrum of **4-Methoxycinnoline** could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount would be mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a typical range of 4000-400 cm<sup>-1</sup>.

### Mass Spectrometry (MS)

The mass spectrum would be obtained using a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for a volatile compound. The sample would be introduced into the instrument, ionized, and the resulting fragments separated based on their mass-to-charge ratio (m/z).



## **Logical Workflow for Spectroscopic Analysis**

Below is a conceptual workflow for the spectroscopic analysis of a newly synthesized compound like **4-Methoxycinnoline**.

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